molecular formula C12H9Cl2NO3 B139681 Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate CAS No. 4402-83-9

Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

Cat. No. B139681
CAS RN: 4402-83-9
M. Wt: 286.11 g/mol
InChI Key: YPCASVCAZYPZOI-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate” are not available in the sources I found .

Scientific Research Applications

Alkylation Agent in Synthesis

Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate has been utilized as an efficient alkylating agent in the synthesis of various aromatic heterocycles. For example, it aids in the creation of aziridines from heterocycles bearing an α-carbonyl substituent, leading to the production of pyrroloimidazoles and dichlorobenzaldehyde (Alves et al., 2000).

Synthesis of Radical Adducts

In the synthesis of novel paramagnetic glassy molecular materials, this compound plays a crucial role. Specifically, it contributes to the creation of radical adducts with unique luminescent properties, which are significant in the field of material science (Castellanos et al., 2008).

Crystal Structure Analysis

It is also pivotal in the study of crystal structures. For instance, the compound's derivatives have been synthesized and analyzed using single-crystal X-ray diffraction, which is fundamental in understanding molecular structures (Zhao et al., 2009).

Photochemical Studies

The compound is instrumental in photochemical research, especially in understanding the photoisomerization processes in cryogenic matrices. Such studies are crucial in physical chemistry and molecular spectroscopy (Lopes et al., 2011).

Biomimetic Synthesis Studies

Additionally, its derivatives are used in biomimetic synthesis studies, such as in the synthesis of α-cyclopiazonic acid, demonstrating its importance in organic synthesis and medicinal chemistry (Moorthie et al., 2007).

Synthesis of Antimicrobial Compounds

The compound is also a key ingredient in the synthesis of antimicrobial and mosquito larvicidal compounds, highlighting its application in the development of new pesticides and pharmaceuticals (Rajanarendar et al., 2010).

Safety And Hazards

The safety data sheet for a related compound, “3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate”. For instance, a study on a related compound, “2-Ethyl-6-methyl-3-hydroxypyridine-2,6-dichlorophenyl (amino)phenylethanoic acid”, evaluated its cerebroprotective effects, suggesting potential biomedical applications .

properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCASVCAZYPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50347250
Record name Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate

CAS RN

4402-83-9
Record name Methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50347250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.1 g (0.4455 mmol) alpha-Chloro-2,6-dichlorobenzaldoxime in 5 mL methyl 3-oxobutanoate, 0.11 mL (1.5 eq) diisopropylethlamine were added. The mixture was stirred for 24 h then ethylacetate was removed in the vacuo. The residue was dried under high vacuo and the crude product was triturated in water until it became solid. The solid was filtered off and further purified by recrystallization from a water-methanol mixture. The crystals were filtered off, washed with water and dried under reduced pressure to afford 248 mg (87%) of methyl 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylate. Result of LC/MS [M+H]+: 286.12; 1H NMR (DMSO-d6; CCl4): 2.77 (3H, s, CH3-isooxazole), 3.28 (3H, s, CH3-methoxy), 7.54-7.65 (3H, m, aromatic)
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.11 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Hanson, AAW Long, JHC Nayler… - Journal of the Chemical …, 1965 - pubs.rsc.org
IN Part VI of this Series we described the synthesis of 3-o-chlorophenyl-&methyl-4-isoxazolylpenicillin (cloxacillin)(I; R= H), which proved effective in the parenteral and oral treatment of …
Number of citations: 9 pubs.rsc.org
PV Ramana, AR Reddy - Journal of Heterocyclic Chemistry, 2012 - Wiley Online Library
The synthesis of a series of 3,5‐disubstituted isoxazole‐4‐carboxylic esters containing N‐substituted 1,2,3‐triazoles (V) starting from various benzaldehydes (I) is reported. …
Number of citations: 6 onlinelibrary.wiley.com
C Gütz, A Stenglein… - Organic Process Research …, 2017 - ACS Publications
A highly modular electrochemical flow cell and its application in electroorganic synthesis is reported. This innovative setup facilitates many aspects: an easy adjustment of electrode …
Number of citations: 169 pubs.acs.org
H Huang, P Si, L Wang, Y Xu, X Xu, J Zhu… - …, 2015 - Wiley Online Library
Farnesoid X receptor (FXR) plays an important role in the regulation of cholesterol, lipid, and glucose metabolism. Recently, several studies on the molecular basis of FXR antagonism …
R Okachi, T Nara - Agricultural and Biological Chemistry, 1973 - Taylor & Francis
Partially purified penicillin acylases (EC 3.5.1.11) were prepared from Pseudomonas melanogenum KY 3987 and Kluyvera citrophila KY 3641 capable of synthesizing d(–)-α-amino-…
Number of citations: 33 www.tandfonline.com

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